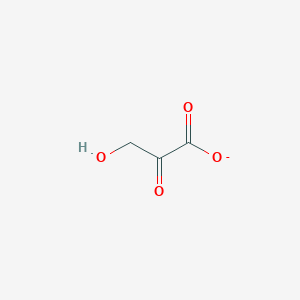
3-Hydroxypyruvate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxypyruvate is a hydroxy monocarboxylic acid anion that results from the deprotonation of the carboxylic acid group of 3-hydroxypyruvic acid. It has a role as a human metabolite. It derives from a pyruvate. It is a conjugate base of a 3-hydroxypyruvic acid.
Scientific Research Applications
1. Antitumor Potential and Stability
3-Hydroxypyruvate (3-HP) emerges as a significant metabolite in studies related to antitumor agents, particularly 3-bromopyruvate (3-BP). Research reveals that 3-BP, under physiological conditions, decays into 3-HP, influencing its potential as a cancer treatment. This instability of 3-BP to 3-HP is vital for understanding its action against tumors and implies the need for stable solution preparations (Glick et al., 2014).
2. Role in Serine Biosynthesis
3-HP is identified as a metabolite in the biological oxidation of glycerate, linking it to serine biosynthesis. This process highlights the importance of 3-HP in cellular metabolism and its potential role in biochemical pathways (Dickens & Williamson, 1956).
3. Implications in Hyperoxaluria
In medical research, 3-HP's influence on oxalate and glycolate synthesis from glyoxylate was explored. This study provides insights into the hyperoxaluria seen in L-glyceric aciduria, suggesting that 3-HP stimulates the oxidation of glyoxylate to oxalate, affecting this metabolic disorder (Williams & Smith, 1971).
4. Enzymatic Synthesis of Hydroxyketones
The conversion of 3-HP from d-serine catalyzed by d-amino acid oxidase and its use in synthesizing valuable (3S)-hydroxyketones was demonstrated, showcasing an alternative to chemical synthesis and highlighting 3-HP's role in biocatalysis (L’enfant et al., 2019).
5. Photosynthetic CO2 Assimilation
Research on Arabidopsis revealed that 3-HP is a byproduct of the photorespiratory pathway, originating from Rubisco's oxygenase activity. This finding links 3-HP to plant biology and photosynthesis, underscoring its ecological and biological significance (Timm et al., 2010).
6. Potential in Biotechnology
3-HP's role in biological systems has implications in biotechnology. For instance, studies have explored its use in synthesizing other chemicals, like 3-hydroxypropionic acid, positioning it as a key intermediate in biotechnological processes (Kumar et al., 2013).
7. Biochemical Pathway Analysis
Various studies delve into the metabolic pathways involving 3-HP, like its role in the serine cycle and energy metabolism, shedding light on its broader biochemical implications and potential therapeutic applications (Chen et al., 2017).
properties
Product Name |
3-Hydroxypyruvate |
|---|---|
Molecular Formula |
C3H3O4- |
Molecular Weight |
103.05 g/mol |
IUPAC Name |
3-hydroxy-2-oxopropanoate |
InChI |
InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/p-1 |
InChI Key |
HHDDCCUIIUWNGJ-UHFFFAOYSA-M |
SMILES |
C(C(=O)C(=O)[O-])O |
Canonical SMILES |
C(C(=O)C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






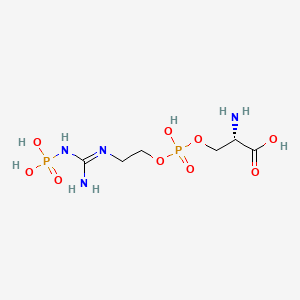


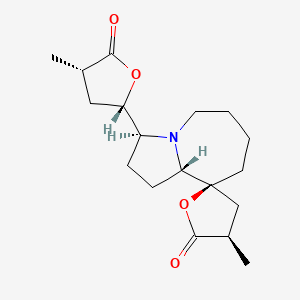
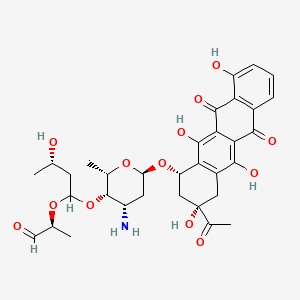
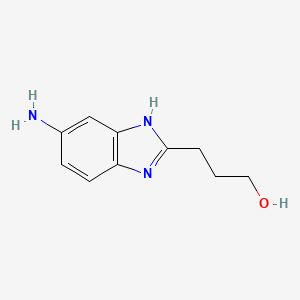
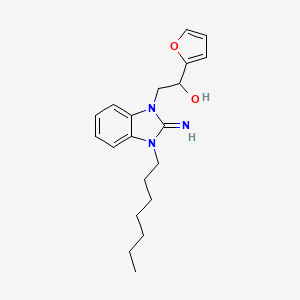
![N-[2-(tert-butylamino)-2-oxo-1-thiophen-2-ylethyl]-N-(2-oxolanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1227756.png)
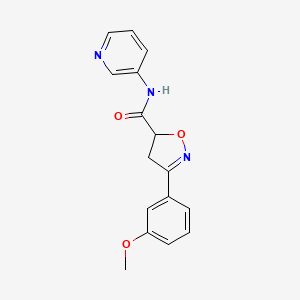
![Cyclopentanecarboxylic acid [4-(benzenesulfonyl)-2-tert-butyl-5-methyl-3-pyrazolyl] ester](/img/structure/B1227760.png)
![N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide](/img/structure/B1227762.png)